FXIIa-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FXIIa-IN-1 is a potent inhibitor of activated factor XIIa (FXIIa), a serine protease involved in the intrinsic coagulation pathway. FXIIa plays a crucial role in initiating the coagulation cascade, making it a significant target for developing anticoagulant therapies. This compound has garnered attention for its potential to provide effective anticoagulation without the bleeding risks associated with traditional anticoagulants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of FXIIa-IN-1 involves the preparation of a small library of triazole and triazole-like molecules. These compounds are evaluated for FXIIa inhibition using a chromogenic substrate hydrolysis assay under physiological conditions . The synthetic route typically includes the formation of triazole rings through cycloaddition reactions, followed by functional group modifications to enhance inhibitory potency and selectivity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the triazole-based inhibitors, followed by purification and formulation processes. The production process would need to ensure high yield, purity, and consistency to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
FXIIa-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions are triazole-based inhibitors with varying functional groups that enhance their inhibitory activity against FXIIa .
Wissenschaftliche Forschungsanwendungen
FXIIa-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of FXIIa inhibitors.
Biology: Investigated for its role in modulating the intrinsic coagulation pathway and its effects on various biological processes.
Wirkmechanismus
FXIIa-IN-1 exerts its effects by binding to the active site of FXIIa, thereby inhibiting its proteolytic activity. This inhibition prevents the activation of downstream coagulation factors, ultimately reducing thrombin generation and fibrin formation. The molecular targets of this compound include the catalytic serine residue in the active site of FXIIa, which is crucial for its enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamidine: A noncovalent inhibitor of FXIIa that binds in a canonical fashion typical of synthetic serine protease inhibitors.
Aminoisoquinoline: Contains a boronic acid-reactive group that targets the catalytic serine of FXIIa.
Triazole-based inhibitors: A small library of triazole and triazole-like molecules evaluated for FXIIa inhibition.
Uniqueness of FXIIa-IN-1
This compound stands out due to its high potency and selectivity for FXIIa, as well as its potential to provide effective anticoagulation without the bleeding risks associated with traditional anticoagulants. Its unique structure and mechanism of action make it a promising candidate for further development as a safer anticoagulant therapy .
Eigenschaften
Molekularformel |
C21H16N2O6 |
---|---|
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
(1-aminoisoquinolin-6-yl) 6,7-dimethoxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C21H16N2O6/c1-26-17-9-12-8-15(21(25)29-16(12)10-18(17)27-2)20(24)28-13-3-4-14-11(7-13)5-6-23-19(14)22/h3-10H,1-2H3,(H2,22,23) |
InChI-Schlüssel |
MRKFVLTUFONGMP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC4=C(C=C3)C(=NC=C4)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.